molecular formula C17H21ClFNO2 B1318417 (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride CAS No. 1158288-45-9

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride

Cat. No. B1318417
CAS RN: 1158288-45-9
M. Wt: 325.8 g/mol
InChI Key: YYPDUWWPWYDSLQ-UHFFFAOYSA-N
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Description

“(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C17H20FNO2 HCl .

Scientific Research Applications

Synthesis of Bridged-Ring Nitrogen Compounds

Research has shown that compounds with similar structural motifs to "(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride" are used in the synthesis of bridged 3-benzazepine derivatives. These derivatives serve as conformationally restricted dopamine analogues, indicating potential applications in neurochemical research and the development of neurological disorder therapeutics (Gentles et al., 1991).

Orthometalation of Primary Amines

Another application involves the orthopalladation of primary benzylamines and (2-phenylethyl)amine, where similar compounds are utilized to study the orthometalation process. This process is significant in organometallic chemistry and catalysis, providing insights into reaction mechanisms and the development of new catalytic systems (Vicente et al., 1997).

Reactions of α-Fluoro-β-keto-esters

Compounds with similar fluoro and ester functionalities have been studied for their reactions, such as the Wittig reaction and the synthesis of pyrimidines like 5-fluorouracil. These reactions are crucial in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals (Bergmann et al., 1967).

Development of Intracellular Calcium Activity Modulators

Research into substituted 1,4-benzoxazine derivatives bearing amino side chains, similar in structural complexity to the compound , has shown moderate activity on intracellular calcium. Such studies are pivotal in the development of new therapeutic agents targeting calcium signaling pathways (Bourlot et al., 1998).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2.ClH/c1-20-16-9-5-7-14(17(16)21-2)12-19-11-10-13-6-3-4-8-15(13)18;/h3-9,19H,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPDUWWPWYDSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589496
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158288-45-9
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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